molecular formula C17H19NO3S B2699620 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide CAS No. 2380058-80-8

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2699620
CAS No.: 2380058-80-8
M. Wt: 317.4
InChI Key: OTBWHCAFUZAWKU-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and cyclohexene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a cyclohexene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives of furan and thiophene

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted furan and thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined furan-thiophene-cyclohexene structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-14(10-18-17(20)12-5-2-1-3-6-12)16-9-13(11-22-16)15-7-4-8-21-15/h1-2,4,7-9,11-12,14,19H,3,5-6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBWHCAFUZAWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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